(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a butanoate ester group with a propoxyphenyl substituent
Mechanism of Action
Target of Action
It’s structurally similar to other oxazole derivatives, which have been found to interact with a variety of biological targets
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often by binding to a specific site on the target molecule and modulating its activity . The exact nature of this interaction for this specific compound requires further investigation.
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Oxazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides. The phenyl group is introduced via electrophilic aromatic substitution reactions.
The butanoate ester group is often formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions. The propoxyphenyl substituent can be added through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-methoxyphenyl)butanoate: Similar structure but with a methoxy group instead of a propoxy group.
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-ethoxyphenyl)butanoate: Similar structure but with an ethoxy group instead of a propoxy group.
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-butoxyphenyl)butanoate: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The propoxy group, in particular, may confer distinct solubility and interaction characteristics compared to other alkoxy derivatives.
Properties
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-2-14-27-19-10-8-17(9-11-19)20(25)12-13-23(26)28-16-22-24-15-21(29-22)18-6-4-3-5-7-18/h3-11,15H,2,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLSXLLLVMXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.